molecular formula C13H11BrClFN2O2S B2717355 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide CAS No. 2094663-12-2

5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide

Cat. No.: B2717355
CAS No.: 2094663-12-2
M. Wt: 393.66
InChI Key: GAAXYUQAXYCBME-UHFFFAOYSA-N
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Description

5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is a synthetic organic compound characterized by its unique structure, which includes bromine, chlorine, fluorine, and sulfonamide functional groups. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 5-bromo-6-chloropyridine and 2-(2-fluorophenyl)ethylamine.

    Sulfonamide Formation: The key step involves the formation of the sulfonamide group. This is achieved by reacting 5-bromo-6-chloropyridine with chlorosulfonic acid to introduce the sulfonyl chloride group, followed by reaction with 2-(2-fluorophenyl)ethylamine to form the sulfonamide.

    Reaction Conditions: The reactions are typically carried out under controlled temperatures, often in the range of 0-50°C, and may require the use of solvents such as dichloromethane or acetonitrile.

Industrial Production Methods

For industrial-scale production, the process is optimized for yield and purity. This involves:

    Batch Processing: Large-scale batch reactors are used to ensure consistent reaction conditions.

    Purification: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.

    Quality Control: Rigorous quality control measures are implemented to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, potentially altering its biological activity.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a different aryl or alkyl group.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Catalysts: Palladium catalysts are often used in coupling reactions.

    Solvents: Solvents like dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new sulfonamide derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. It may exhibit activity against certain biological targets, making it a candidate for drug development. Studies may focus on its effects on enzymes, receptors, or other molecular targets.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds. Its unique properties may make it suitable for applications in pharmaceuticals, agrochemicals, or specialty chemicals.

Mechanism of Action

The mechanism by which 5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide exerts its effects depends on its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate certain enzymes, affecting biochemical pathways.

    Receptors: It may bind to receptors on cell surfaces, modulating cellular responses.

    Pathways: The compound can influence signaling pathways, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-6-chloropyridine: A precursor in the synthesis of the target compound.

    2-(2-fluorophenyl)ethylamine: Another precursor used in the synthesis.

    Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents.

Uniqueness

5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

5-bromo-6-chloro-N-[2-(2-fluorophenyl)ethyl]pyridine-3-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClFN2O2S/c14-11-7-10(8-17-13(11)15)21(19,20)18-6-5-9-3-1-2-4-12(9)16/h1-4,7-8,18H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAAXYUQAXYCBME-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CCNS(=O)(=O)C2=CC(=C(N=C2)Cl)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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